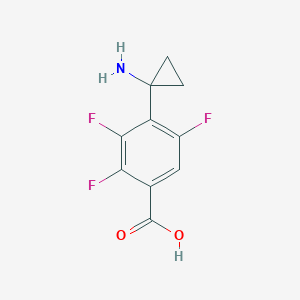

4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid

Vue d'ensemble

Description

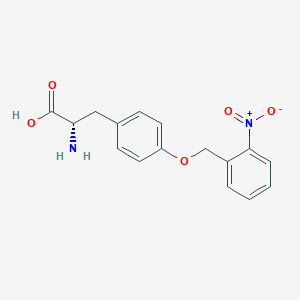

Amino acids are the building blocks of proteins and play a crucial role in almost all biological processes . They are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .

Synthesis Analysis

The synthesis of amino acids typically involves the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase .Molecular Structure Analysis

Amino acids have a side chain or R group attached to the α-carbon. Each amino acid has unique characteristics arising from the size, shape, solubility, and ionization properties of its R group .Chemical Reactions Analysis

The chemical reactions of amino acids are important for the identification and analysis of amino acids in proteins . The level of ACC synthase (ACS) activity closely parallels the level of ethylene production in most plant tissues .Physical And Chemical Properties Analysis

Amino acids have a high melting point (200-300°C) due to their ionic property . Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid and similar compounds have been synthesized using various techniques. Deng et al. (2015) described a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, which is significant in the pharmaceutical industry and material science (Deng et al., 2015).

Chemical Analysis and Characterization : The bioanalysis of compounds like LY379268, which involve pentafluorobenzoyl chloride, related to trifluorobenzoic acid derivatives, was conducted by Benitex et al. (2014). They developed a novel method for determining such compounds in rat plasma (Benitex et al., 2014).

Crystal Structure Analysis : The crystal structure of compounds like 3-chloro-2,4,5-trifluorobenzoic acid, which shares a similar structure to the subject compound, was studied by Quan and Sun (2012). They focused on the arrangement of molecules in the crystal form (Quan & Sun, 2012).

Application in Synthesis of Other Compounds

Heterocyclic Systems Synthesis : Sharma and Jain (2011) reported the synthesis of novel heterocyclic systems using trifluoroacetic anhydride, which is related to trifluorobenzoic acid compounds. These compounds showed significant antibacterial, antifungal, and insecticidal activities (Sharma & Jain, 2011).

Development of Bioactive Compounds : Al-Majidi and Saeed (2013) synthesized a series of heterocyclic compounds, including those derived from ethyl-p-aminobenzoate. These compounds were tested for antibacterial activity, highlighting the potential of trifluorobenzoic acid derivatives in creating bioactive substances (Al-Majidi & Saeed, 2013).

Aromatic Polyimides Synthesis : Butt et al. (2005) conducted a study on synthesizing novel aromatic polyimides using compounds like 4-aminophenoxy, which is structurally related to the subject compound. These polyimides have potential applications in various industries due to their solubility and thermal stability (Butt et al., 2005).

Spectroscopy and Tagging Studies : Khuu et al. (2020) examined 4-Aminobenzoic acid, which is structurally similar to the subject compound, focusing on its vibrational spectra in the cryogenically cooled state. This study contributes to the understanding of the physical properties of such compounds (Khuu et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

4-(1-aminocyclopropyl)-2,3,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-5-3-4(9(15)16)7(12)8(13)6(5)10(14)1-2-10/h3H,1-2,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGJTSIROKHOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C(=C2F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)